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molecular formula C11H11NO B8298660 3-Ethylisocarbostyril

3-Ethylisocarbostyril

Cat. No. B8298660
M. Wt: 173.21 g/mol
InChI Key: PCOJUUAANWZFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03961062

Procedure details

88.3 g (0.87 mole) of triethylamine in 100 ml of absolute acetone were added dropwise to 128 g (0.73 mole) of 2-ethylcinnamic acid in 1200 ml of absolute acetone. The whole was stirred for 10 minutes and 94.6 g (0.87 mole) of chloroformic acid ethyl ester in 100 ml of absolute acetone were added dropwise with stirring. After 1 hour, a concentrated solution of 65 g (1 mole) of sodium azide in a small amount of water was added dropwise and stirring was continued for 30 minutes. The major part of the solvent was removed at room temperature under reduced pressure and the residue was poured onto ice. Extraction was effected with methylene chloride and the organic phase was washed with water and dried carefully over MgSC4. This solution of the acid azide was added dropwise into 350 ml of boiling diphenyl ether, during which time the methylene chloride was simultaneously distilled off. The whole was further heated for 1 hour under reflux and then the solvent was removed under reduced pressure. The residue was recrystallized from ethanol. M.p. 139° to140° C.
Quantity
88.3 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
94.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[CH2:8]([C:10]1[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=1[CH:12]=CC(O)=O)[CH3:9].[CH2:21]([O:23]C(Cl)=O)[CH3:22].[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[CH2:8]([C:10]1[NH:3][C:21](=[O:23])[C:22]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[CH:11][CH:12]=2)[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
88.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
128 g
Type
reactant
Smiles
C(C)C1=C(C=CC(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
94.6 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The whole was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The major part of the solvent was removed at room temperature under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried carefully over MgSC4
ADDITION
Type
ADDITION
Details
This solution of the acid azide was added dropwise into 350 ml of boiling diphenyl ether, during which time the methylene chloride
DISTILLATION
Type
DISTILLATION
Details
was simultaneously distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The whole was further heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)C=1NC(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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